N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide
Description
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide is a synthetic small molecule featuring an indazole core linked via a carboxamide group to a 4-amino-3-methylphenyl substituent. Indazole derivatives are recognized for their diverse pharmacological profiles, including antitumor, anti-inflammatory, and receptor-modulating activities .
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)-1-methylindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-9-11(7-8-13(10)17)18-16(21)15-12-5-3-4-6-14(12)20(2)19-15/h3-9H,17H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPSZSLCDXQUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced through acylation reactions using appropriate acylating agents such as acyl chlorides or anhydrides.
Substitution Reactions: The amino and methyl groups are introduced onto the phenyl ring through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods allow for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pharmacologically active agents (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Indazole vs. Benzothiazole (DF 203): While both compounds feature a 4-amino-3-methylphenyl group, the indazole core in the target compound may confer distinct electronic and steric properties compared to DF 203’s benzothiazole. Benzothiazoles like DF 203 exhibit AhR-mediated CYP1A1 induction, leading to selective antitumor activity in breast cancer cells (e.g., MCF-7) . The indazole derivative’s carboxamide linkage could enhance metabolic stability compared to DF 203’s hydroxylation-prone benzothiazole ring.
- Angiotensin Receptor Antagonists (PD123177): PD123177 shares the 4-amino-3-methylphenyl moiety but targets cardiovascular pathways. This highlights how heterocyclic core variations (indazole vs. imidazo pyridine) dictate target specificity .
- Antimalarial Pyrazole Derivatives: The pyrazole-based analogs (e.g., compound 9a-j) demonstrate that carboxamide-linked aromatic systems are versatile scaffolds, though their biological activities diverge significantly based on substituents .
Mechanistic and Pharmacological Insights
AhR and CYP1A1 Interactions
DF 203, a benzothiazole analog, requires CYP1A1-mediated metabolism (to 6-OH 203) for its antitumor activity. Sensitive cancer cells (e.g., MCF-7) exhibit induced CYP1A1 expression post-DF 203 exposure, enabling selective cytotoxicity .
Selectivity and Toxicity Profiles
- DF 203: Exhibits >100-fold selectivity for AhR-positive cancer cells. Covalent binding to CYP1A1 in sensitive cells drives irreversible inhibition, enhancing efficacy .
- Hypothetical Profile for Target Compound: The carboxamide group may reduce metabolic liability compared to DF 203, while the indazole ring could modulate AhR affinity or off-target effects.
Table 2: Key Research Findings
Gaps in Knowledge:
- No direct data exist on the target compound’s AhR/CYP interactions or antitumor efficacy.
Biological Activity
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide, a compound within the indazole-3-carboxamide family, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide can be described as follows:
- Molecular Formula : C_{13}H_{14}N_{4}O
- Core Structure : Indazole ring with a carboxamide functional group
- Substituents : 4-Amino and 3-methyl groups on the phenyl ring
| Property | Description |
|---|---|
| Molecular Formula | C_{13}H_{14}N_{4}O |
| Indazole Core | Present |
| Functional Group | Carboxamide |
| Amino Group | 4-Amino |
| Methyl Group | 3-Methyl |
The biological activity of N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indazole core enhances binding affinity, while the amino and methyl substitutions modulate biological activity. Research indicates that this compound may act through:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes linked to cancer progression.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has identified several notable biological activities associated with this compound:
1. Antitumor Activity
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, it has been evaluated against colon cancer models, showing promising results in reducing tumor size and proliferation rates.
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in cancer metabolism. For example, it has been reported to inhibit the activity of protein kinases associated with tumor growth, leading to reduced cell viability in treated cancer cells.
3. Receptor Modulation
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide may also modulate receptor activity. Its binding affinity to certain receptors suggests potential applications in therapeutic strategies targeting receptor-mediated signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Study on Antitumor Mechanisms :
- Enzyme Inhibition Profiles :
- Receptor Binding Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
